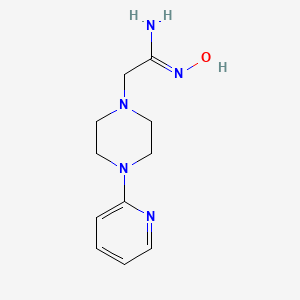![molecular formula C11H16FNO B13219031 1-[(5-Aminopentyl)oxy]-2-fluorobenzene](/img/structure/B13219031.png)
1-[(5-Aminopentyl)oxy]-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Aminopentyl)oxy]-2-fluorobenzene is an organic compound with the molecular formula C11H16FNO and a molecular weight of 197.25 g/mol This compound is characterized by the presence of a fluorobenzene ring substituted with an aminopentyl group via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Aminopentyl)oxy]-2-fluorobenzene typically involves the reaction of 2-fluorophenol with 5-bromopentylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-fluorophenol is replaced by the aminopentyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(5-Aminopentyl)oxy]-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluorobenzene ring can be reduced to form cyclohexane derivatives.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
- Oxidation of the amino group can yield nitroso or nitro derivatives.
- Reduction of the fluorobenzene ring can produce cyclohexane derivatives.
- Substitution reactions can result in the formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-[(5-Aminopentyl)oxy]-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of fluorinated aromatic compounds with biological systems.
Industry: It can be used in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 1-[(5-Aminopentyl)oxy]-2-fluorobenzene involves its interaction with specific molecular targets. The aminopentyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorobenzene ring can enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
1-[(5-Aminopentyl)oxy]-2-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-[(5-Aminopentyl)oxy]-2-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
1-[(5-Aminopentyl)oxy]-2-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 1-[(5-Aminopentyl)oxy]-2-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable tool in drug development and other applications .
Propriétés
Formule moléculaire |
C11H16FNO |
|---|---|
Poids moléculaire |
197.25 g/mol |
Nom IUPAC |
5-(2-fluorophenoxy)pentan-1-amine |
InChI |
InChI=1S/C11H16FNO/c12-10-6-2-3-7-11(10)14-9-5-1-4-8-13/h2-3,6-7H,1,4-5,8-9,13H2 |
Clé InChI |
BBVFBRQTCSUVJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCCCCCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


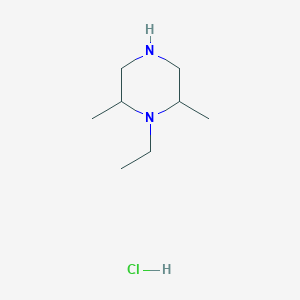

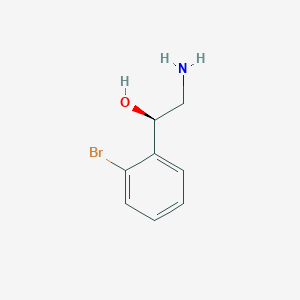
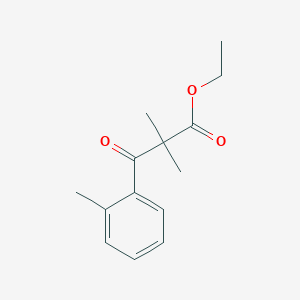

![4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid](/img/structure/B13218994.png)

![N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13219005.png)
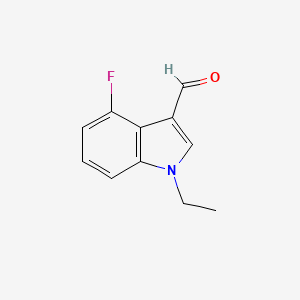
![4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13219016.png)

![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid](/img/structure/B13219048.png)
